1-(2-Bromophenyl)pyrazolidin-3-one

5-Lipoxygenase Inflammation Neutrophil assay

1-(2-Bromophenyl)pyrazolidin-3-one is the definitive 2-bromo ortho-substituted pyrazolidinone for reproducible pharmacology. It serves as a moderate-potency reference in 5-LOX screening (IC50 3.6 µM) and as a micromolar inhibitor of GSK-3β/CDK5. The 2-bromo regiochemistry imparts distinct electronic and lipophilic properties, invalidating substitution with chloro or para-bromo analogs. For agrochemical discovery targeting oomycetes (MIC 200 ppm) or CNS mGluR5 PAM programs, this ≥95% purity research-grade building block ensures batch-to-batch reliability.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
Cat. No. B258150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)pyrazolidin-3-one
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CN(NC1=O)C2=CC=CC=C2Br
InChIInChI=1S/C9H9BrN2O/c10-7-3-1-2-4-8(7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13)
InChIKeyMXKAGOIHVQXXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)pyrazolidin-3-one: Key Procurement Specifications and Core Pharmacological Identity


1-(2-Bromophenyl)pyrazolidin-3-one (CAS 33063-57-9; molecular weight 241.08 g/mol) is a heterocyclic compound characterized by a pyrazolidin-3-one core substituted with a 2-bromophenyl moiety at the N1 position . This scaffold positions the compound within the 1-arylpyrazolidin-3-one class, a group known for diverse biological activities including 5-lipoxygenase (5-LOX) inhibition, antimicrobial effects, and allosteric modulation of CNS targets [1]. Procurement-grade material is typically supplied at ≥95% purity for research use . The compound's documented pharmacological profile includes micromolar-range 5-LOX inhibition in human neutrophils and moderate fungicidal activity against specific phytopathogens, establishing it as a versatile intermediate and tool compound in both medicinal chemistry and agrochemical research pipelines.

1-(2-Bromophenyl)pyrazolidin-3-one: Why Simple Halogen or Positional Substitution Alters Biological Outcome


Within the 1-arylpyrazolidin-3-one series, subtle variations in halogen identity (Br vs Cl) and substitution position (ortho vs para) produce substantial shifts in target engagement and potency that cannot be reliably predicted without empirical data. The 2-bromo substitution in 1-(2-bromophenyl)pyrazolidin-3-one establishes a specific electronic environment at the N1 aryl ring that differs from its 2-chloro analog (molecular weight 196.63 g/mol) and from 4-bromo positional isomers [1]. For 5-LOX inhibition, structure-activity relationship (SAR) studies on the parent 1-phenylpyrazolidinone scaffold demonstrate that potency correlates with compound lipophilicity and N-phenyl electronic effects (R² = 0.79 for the regression model) [2]. Consequently, halogen exchange or positional isomerism introduces uncontrolled variability in these parameters, invalidating substitution in both experimental and procurement contexts. The following sections provide quantitative evidence delineating exactly where this compound's profile diverges from closest structural comparators.

1-(2-Bromophenyl)pyrazolidin-3-one: Quantitative Differential Evidence vs Closest Structural Analogs


5-Lipoxygenase Inhibition: Comparative Potency of 2-Bromo vs 4-Substituted Pyrazolidinone Analogs

1-(2-Bromophenyl)pyrazolidin-3-one exhibits micromolar-range inhibition of 5-lipoxygenase (5-LOX) in human neutrophils, with an IC50 of 3.60 × 10³ nM (3.6 µM) measured via product formation in a cell-intact assay [1]. This potency is approximately 60-fold weaker than the optimized 1-phenylpyrazolidinone analog 4-(ethylthio)-1-phenyl-3-pyrazolidinone (IC50 = 60 nM, 0.060 µM) [2], and approximately 7.5-fold weaker than the better-tolerated analog 4-(2-methoxyethyl)-1-phenyl-3-pyrazolidinone (IC50 = 0.48 µM) [2]. The 2-bromo substitution thus provides a defined intermediate potency reference point within the pyrazolidinone 5-LOX inhibitor landscape, distinct from both high-potency 4-substituted analogs and inactive baseline compounds.

5-Lipoxygenase Inflammation Neutrophil assay

GSK-3β and CDK5/p25 Inhibition Profile: Multi-Kinase Engagement at Micromolar Concentrations

1-(2-Bromophenyl)pyrazolidin-3-one demonstrates measurable inhibition against glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5/p25), with IC50 values of 3.20 × 10⁴ nM (32 µM) and 3.30 × 10⁴ nM (33 µM), respectively [1]. While no direct head-to-head data for halogen-substituted pyrazolidinone analogs on these specific kinases are publicly available, the dual GSK-3β/CDK5 engagement profile at micromolar concentrations distinguishes this compound from 1-phenylpyrazolidinone derivatives optimized exclusively for 5-LOX inhibition. The kinase inhibition data were generated using porcine brain GSK-3α/β with [33P]-gamma ATP and GST-fused CDK5/p25, providing a defined baseline for studies exploring pyrazolidinone scaffold repositioning toward kinase targets.

Kinase inhibition GSK-3β CDK5 CNS

Antifungal Activity Against Phytopathogens: Defined MIC in Agricultural Fungicide Screening

In agricultural fungicide screening, 1-(2-bromophenyl)pyrazolidin-3-one exhibits antifungal activity against Pseudoperonospora cubensis (cucumber downy mildew), with a reported MIC of 200 ppm [1]. This fungicidal activity establishes the compound as a viable screening hit within the pyrazolidinone class for phytopathogenic applications. Comparative data for close structural analogs (e.g., 2-chloro or 4-bromo variants) against this specific phytopathogen are not available in the public domain; therefore, the 200 ppm MIC serves as an isolated but documented benchmark for the 2-bromo substitution pattern in antifungal screening contexts.

Antifungal Phytopathology Crop protection

mGluR5 Positive Allosteric Modulation: Patent-Defined CNS Scaffold Potential

The pyrazolidin-3-one scaffold, including aryl-substituted variants such as 1-(2-bromophenyl)pyrazolidin-3-one, is explicitly claimed within the Markush structure of patents disclosing positive allosteric modulators (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5) [1]. Specifically, the patent family includes compounds wherein R1 is phenyl optionally substituted by halogen (including bromo), covering the 2-bromophenyl substitution pattern [1]. While quantitative EC50 or efficacy data for this specific compound are not disclosed in the public patent literature, the explicit inclusion of halogen-substituted 1-arylpyrazolidin-3-ones in mGluR5 PAM claims establishes a documented intellectual property foundation distinguishing this compound class from pyrazolidinone derivatives optimized solely for 5-LOX or antimicrobial applications.

mGluR5 Allosteric modulator CNS disorders

Pyrazolidinone Antibacterial Scaffold: Class-Level Activity with Defined SAR Context

The pyrazolidin-3-one scaffold has been validated as an antibacterial chemotype through systematic screening and optimization campaigns. A structurally related 1,2-diarylpyrazolidin-3-one oxime derivative (compound 24) exhibited MIC values of 4 µg/mL (E. coli TolC), 10 µg/mL (B. subtilis), and 20 µg/mL (S. aureus), with dual MurA/MurB enzyme inhibition (IC50 = 88.1 µM and 79.5 µM, respectively) [1]. Although quantitative MIC data for 1-(2-bromophenyl)pyrazolidin-3-one against these specific bacterial strains are not publicly available, its structural placement within the 1-arylpyrazolidin-3-one antibacterial chemotype provides class-level justification for inclusion in antibacterial screening cascades. The SAR established in this study indicates that oxime functionality at position 4 enhances MurA/MurB inhibition, suggesting the unsubstituted 2-bromophenyl derivative serves as a baseline comparator for assessing substitution-dependent potency gains [1].

Antibacterial MurA/MurB inhibition Gram-negative

1-(2-Bromophenyl)pyrazolidin-3-one: Priority Research and Industrial Application Domains


5-Lipoxygenase Inhibitor Screening: Moderate-Potency Reference Compound

In 5-LOX inhibitor screening cascades, 1-(2-bromophenyl)pyrazolidin-3-one serves as a defined moderate-potency reference compound (IC50 = 3.6 µM in human neutrophils) [1]. Researchers can deploy this compound as a benchmark for establishing assay sensitivity windows and for contextualizing the potency of novel pyrazolidinone derivatives against the well-characterized 1-phenylpyrazolidinone SAR series, where optimized analogs achieve IC50 values ranging from 60 nM to 0.48 µM [1].

Agrochemical Fungicide Lead Identification: Oomycete Pathogen Screening

Agrochemical discovery programs targeting oomycete phytopathogens (e.g., Pseudoperonospora cubensis, causal agent of cucumber downy mildew) can utilize 1-(2-bromophenyl)pyrazolidin-3-one as a validated screening hit with a documented MIC of 200 ppm [2]. The compound's pyrazolidinone scaffold offers a distinct chemotype from conventional fungicide classes, supporting hit-to-lead optimization efforts in crop protection.

CNS Drug Discovery: mGluR5 PAM Scaffold Exploration

Neuroscience-focused medicinal chemistry groups investigating mGluR5 positive allosteric modulators for schizophrenia, cognitive disorders, or pain indications can employ 1-(2-bromophenyl)pyrazolidin-3-one as a structurally defined entry point within the pyrazolidin-3-one patent space [3]. The explicit inclusion of halogen-substituted 1-arylpyrazolidin-3-ones in mGluR5 PAM patent claims provides a documented IP context for scaffold derivatization programs targeting CNS glutamate receptors [3].

Multi-Kinase Profiling: GSK-3β and CDK5 Tool Compound

Biochemical pharmacology laboratories profiling kinase inhibition across diverse chemotypes may incorporate 1-(2-bromophenyl)pyrazolidin-3-one as a micromolar-range inhibitor of GSK-3β (IC50 = 32 µM) and CDK5/p25 (IC50 = 33 µM) [4]. This activity profile supports the compound's utility as a control or reference in kinase panel screens, particularly for programs assessing CNS-relevant kinases where pyrazolidinone scaffolds remain underexplored.

Quote Request

Request a Quote for 1-(2-Bromophenyl)pyrazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.